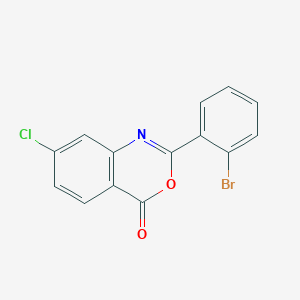

2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazinones, including derivatives similar to 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, often involves cascade synthesis strategies or catalytic processes. For instance, a variety of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, closely related to the target compound, can be synthesized from substituted 2-aminophenols via microwave-assisted regioselective annulation and subsequent Suzuki–Miyaura cross-coupling of chloro-substituted scaffolds, demonstrating the efficiency and versatility of modern synthetic approaches (Yu et al., 2013). Additionally, catalytic asymmetric chlorocyclization has been utilized to synthesize chiral benzoxazin-2-one derivatives, showcasing the potential for enantioselective synthesis in this compound class (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of benzoxazinones is characterized by vibrational spectroscopic techniques such as FT-IR and Raman spectroscopy, combined with density functional theory (DFT) calculations. These analyses reveal the stability and reactivity of the benzoxazinone derivatives, with specific substituents influencing the electronic properties and intermolecular interactions (Castillo et al., 2017).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Suzuki–Miyaura Cross-Coupling

A study demonstrated the use of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one derivatives in Suzuki–Miyaura cross-coupling reactions to increase appendage diversity on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, yielding biaryl products with high efficiency (Yu et al., 2013).

Synthesis of Quinazolinones

Another research highlighted the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its transformation into various quinazolinone derivatives, showcasing the versatility of benzoxazine compounds in synthesizing bioactive molecules (Patel et al., 2006).

Antimicrobial Activity

Quinazolinone Derivatives

The antimicrobial properties of quinazolinone derivatives synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one were investigated, indicating their potential in developing new antimicrobial agents (Patel et al., 2006).

Lipid Alteration Properties

Hypolipidemic Activities

A series of 4H-3,1-benzoxazin-4-ones, including compounds with a bromophenyl group, demonstrated significant lipid-altering properties in rats, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating effects (Fenton et al., 1989).

Agronomic Utility

Allelochemicals from Gramineae

Benzoxazinones and related compounds, including those derived from benzoxazine structures, have been studied for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds' potential agronomic utility, including their roles in crop protection and as natural herbicide models, has been extensively researched (Macias et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-11-4-2-1-3-9(11)13-17-12-7-8(16)5-6-10(12)14(18)19-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYDRHNFZHVOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)